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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic properties of PF-
06835919, a potent ketohexokinase (KHK) inhibitor, in mouse models. The information is
intended to guide the design and execution of preclinical studies.

Introduction

PF-06835919 is a first-in-class inhibitor of ketohexokinase (KHK), the primary enzyme
responsible for the metabolism of fructose.[1] By blocking KHK, PF-06835919 has shown
potential in preclinical and clinical studies for the treatment of metabolic disorders such as non-
alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]
Understanding the pharmacokinetic profile of this compound in mouse models is crucial for the
design of efficacious and translatable preclinical studies.

Mechanism of Action: Ketohexokinase Inhibition

PF-06835919 exerts its therapeutic effect by inhibiting the phosphorylation of fructose to
fructose-1-phosphate, the initial step in fructose metabolism. This action reduces the
downstream production of lipogenic precursors in the liver.
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Caption: Simplified signaling pathway of fructose metabolism and the inhibitory action of PF-
06835919 on Ketohexokinase (KHK).

Pharmacokinetic Data in Mouse Models

Published data on the pharmacokinetics of PF-06835919 specifically in mouse models is

limited. However, one study provides key exposure metrics following oral administration in

C57BL/6J male mice.

Table 1: Plasma Exposure of PF-06835919 in C57BL/6J Mice Following Oral Administration

Species/Str Administrat
Parameter Value ) Dose ] Reference
ain ion Route
Free
Maximum
Mouse / 15 mg/kg
Plasma 4.6 UM ) ] Oral Gavage [3]
] C57BL/6J (twice daily)
Concentratio
n (Cmax)
Free Average
Plasma Mouse / 15 mg/kg
) 1.6 uM ) ] Oral Gavage [3]
Concentratio C57BL/6J (twice daily)
n
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Note: The original study mentions a short half-life in preclinical species, necessitating twice-
daily dosing to maintain adequate exposure.[2]

Preclinical Pharmacokinetics in Other Species
(Intravenous Administration)

For comparative purposes, pharmacokinetic parameters of PF-06835919 following intravenous
administration in other preclinical species are summarized below. These data indicate that the
compound generally exhibits low clearance and a low volume of distribution.

Table 2: Intravenous Pharmacokinetic Parameters of PF-06835919 in Rat, Dog, and Monkey

Parameter Rat Dog Monkey Reference
Clearance

_ 04-1.3 04-1.3 04-13 [1]
(mL/min/kg)
Volume of
Distribution 0.17 - 0.38 0.17 - 0.38 0.17 - 0.38 [1]
(L/kg)

Experimental Protocols

This section outlines a representative protocol for conducting a pharmacokinetic study of PF-
06835919 in a mouse model, based on published methodologies.

Experimental Workflow for a Mouse Pharmacokinetic
Study
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Caption: A generalized workflow for a pharmacokinetic study of PF-06835919 in mice.
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Detailed Methodologies

1. Animal Models
Species/Strain: C57BL/6J male mice are a commonly used strain for metabolic studies.[3]

Age and Weight: Mice are typically acclimated for at least one week before the study, with an
appropriate age (e.g., 6-8 weeks) and weight range.

Housing: Animals should be housed in a controlled environment with a standard light-dark
cycle and ad libitum access to food and water, unless fasting is required for the study.

. Dose Formulation and Administration

Compound Preparation: PF-06835919 can be formulated in a vehicle suitable for oral
administration. A reported vehicle is 0.5% Hydroxypropyl methylcellulose (HPMC) 10,000 cP
with 0.1% Tween 80, with the pH adjusted to 9.[3]

Dose: A dose of 15 mg/kg administered twice daily has been used in efficacy studies.[3] For
a single-dose pharmacokinetic study, a similar or different dose may be selected based on
the study objectives.

Administration: The compound is administered via oral gavage using an appropriate gauge
gavage needle.

. Blood Sampling

Method: Blood samples can be collected via various methods, such as retro-orbital bleeding
or tail vein sampling.

Time Points: A typical series of time points for a pharmacokinetic study would include pre-
dose (0 h), and multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24
hours.

Anticoagulant: Blood should be collected into tubes containing an appropriate anticoagulant
(e.g., EDTA or heparin).

. Plasma Processing and Storage
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Plasma Separation: Whole blood is centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to
separate the plasma.

Storage: Plasma samples should be stored frozen at -80°C until analysis.
. Bioanalytical Method: LC-MS/MS

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with
a tandem mass spectrometer (MS/MS) is a suitable analytical platform.[3]

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an
organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

Chromatography: Chromatographic separation is achieved on a suitable column (e.g., a C18
column).

Mass Spectrometry: The mass spectrometer is operated in the positive electrospray
ionization mode using multiple reaction monitoring (MRM). The reported MRM transition for
PF-06835919 is 357.2 > 315.3.[3]

Quantification: A calibration curve is generated using standards of known concentrations to
quantify the amount of PF-06835919 in the plasma samples.

. Pharmacokinetic Analysis

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time
data using specialized software (e.g., WinNonlin).

Parameters: Key parameters to be determined include:

[¢]

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

[e]

o

AUC (Area Under the Curve): A measure of total drug exposure over time.

[¢]

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
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o Bioavailability (F%): If an intravenous study is also conducted, the oral bioavailability can
be calculated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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